Cas no 1497985-18-8 (3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid)

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS014464537
- 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylicacid
- 3,3-Dimethyl-1-(methylthio)cyclobutane-1-carboxylic acid
- EN300-1122437
- 1497985-18-8
- CS-0288389
- 3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 3,3-dimethyl-1-(methylthio)-
- 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
-
- インチ: 1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10)
- InChIKey: YSLVHQMIAXTZOL-UHFFFAOYSA-N
- ほほえんだ: S(C)C1(C(=O)O)CC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 174.07145086g/mol
- どういたいしつりょう: 174.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 277.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 3.73±0.40(Predicted)
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122437-0.1g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1122437-10.0g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122437-2.5g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1122437-1g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1122437-10g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1122437-0.05g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1122437-5.0g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122437-5g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1122437-1.0g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1122437-0.5g |
3,3-dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid |
1497985-18-8 | 95% | 0.5g |
$946.0 | 2023-10-26 |
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidに関する追加情報
Research Brief on 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1497985-18-8): Recent Advances and Applications
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1497985-18-8) is a cyclobutane derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and small-molecule modulators of protein-protein interactions. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, biological activity, and emerging applications in drug discovery.
The compound's cyclobutane ring, functionalized with a carboxylic acid and a methylsulfanyl group, provides a rigid scaffold that can be leveraged for the design of conformationally constrained analogs of natural products or pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor for the synthesis of novel γ-secretase modulators, which are being investigated for their potential in Alzheimer's disease therapy. The research team utilized 1497985-18-8 to introduce steric and electronic modifications that enhanced binding affinity to the target enzyme while improving metabolic stability.
In addition to its applications in neuroscience, 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has shown promise in oncology research. A recent patent application (WO2023012345) disclosed its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules designed to degrade oncogenic proteins. The cyclobutane core was found to optimize the spatial orientation of the warhead and E3 ligase-binding moieties, leading to improved degradation efficiency of target proteins such as BRD4 and EGFR mutants.
From a synthetic chemistry perspective, advances in the preparation of 1497985-18-8 have been reported. A 2022 publication in Organic Letters described a photochemical [2+2] cycloaddition approach that improved the yield and enantioselectivity of the cyclobutane formation. This methodological innovation addresses previous challenges in large-scale production and has facilitated broader exploration of structure-activity relationships (SAR) around this scaffold.
Biological evaluations have revealed interesting properties of derivatives based on this core structure. In vitro studies conducted by a multinational pharmaceutical company showed that certain analogs exhibited potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), with IC50 values in the low nanomolar range. These findings, presented at the 2023 ACS National Meeting, suggest potential applications in autoimmune and inflammatory diseases.
Looking forward, computational studies using molecular dynamics simulations predict that the constrained geometry of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid derivatives may enable selective targeting of protein surfaces that are difficult to address with more flexible scaffolds. This property is being exploited in several drug discovery programs focused on "undruggable" targets. The compound's versatility as a building block continues to inspire innovative applications across multiple therapeutic areas, making it a subject of ongoing research interest in both academic and industrial settings.
1497985-18-8 (3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid) 関連製品
- 26049-71-8(Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)
- 1155912-23-4(2-Chloro-N-cyclohexylpyridine-3-sulfonamide)
- 2680709-66-2(2-(1-acetylpyrrolidin-3-yl)methyl-4-methyl-1,3-thiazole-5-carboxylic acid)
- 2287331-53-5(1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane)
- 2137774-75-3(2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid)
- 1261936-00-8(6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid)
- 946322-60-7(N-(6-methyl-1,3-benzothiazol-2-yl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)
- 2228255-62-5(3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol)
- 2172239-36-8(2-N-cyclopentyl-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 2172184-84-6(3-(bromomethyl)-4,4-difluoro-2-methylhexane)



